molecular formula C23H22N6O2 B2773365 (E)-N'-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1273553-81-3

(E)-N'-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2773365
CAS No.: 1273553-81-3
M. Wt: 414.469
InChI Key: YMLPODYQHQHBGE-ZVHZXABRSA-N
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Description

(E)-N'-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C23H22N6O2 and its molecular weight is 414.469. The purity is usually 95%.
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Properties

IUPAC Name

N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-15-19(16(2)29(28-15)17-9-5-4-6-10-17)14-24-27-23(30)21-13-20(25-26-21)18-11-7-8-12-22(18)31-3/h4-14H,1-3H3,(H,25,26)(H,27,30)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLPODYQHQHBGE-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)C3=CC(=NN3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/NC(=O)C3=CC(=NN3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N'-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting its mechanisms of action and therapeutic potential.

Synthesis and Characterization

This compound can be synthesized through a condensation reaction involving 3,5-dimethyl-1-phenylpyrazole-4-carboxaldehyde and 2-methoxyphenyl hydrazine under appropriate conditions. The structure is confirmed using various spectroscopic techniques including NMR and mass spectrometry. The molecular formula is C22H24N6OC_{22}H_{24}N_6O, indicating a complex arrangement conducive to biological activity.

Anticancer Properties

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For example:

  • Cell Line Testing : The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer). Results indicated that it exhibited selective cytotoxicity with IC50 values ranging from 2.97 µM to 38.30 µM, suggesting potent activity against these cancer types while sparing normal cells .
Cell Line IC50 (µM) Activity
MCF-73.60 ± 0.45High potency
SiHa2.97 ± 0.88Selective potency
PC-3>50Low toxicity

The anticancer activity of this compound may be attributed to its ability to inhibit tubulin polymerization, similar to other known anticancer agents that target microtubule dynamics. Molecular docking studies have shown that it binds effectively at the colchicine site on tubulin, disrupting normal cell division processes .

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives have been explored for their anti-inflammatory effects. The compound's structure allows for interactions with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Study on MCF-7 Cells : A recent study found that treatment with the compound led to significant apoptosis in MCF-7 cells, indicating its potential as a therapeutic agent in breast cancer treatment .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, supporting its use as a viable candidate for further development in cancer therapy .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to the target compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways related to cell growth and survival .

2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented extensively. The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This application is particularly relevant in the development of treatments for chronic inflammatory diseases.

3. Antioxidant Properties
Molecular docking studies suggest that this compound possesses antioxidant capabilities, likely due to its ability to scavenge free radicals and inhibit oxidative stress-related pathways . This property could be beneficial in preventing oxidative damage associated with various diseases.

Materials Science Applications

1. Nonlinear Optical Properties
The unique electronic structure of pyrazole derivatives allows them to exhibit nonlinear optical (NLO) properties, making them suitable candidates for applications in photonic devices . The compound's ability to undergo electron transfer processes can be harnessed in the development of advanced materials for optical applications.

2. Electroluminescent Materials
Due to its structural characteristics, this compound may also serve as a precursor for electroluminescent materials. Research into similar compounds has indicated their potential use in organic light-emitting diodes (OLEDs) due to their efficient light emission properties .

Agricultural Chemistry Applications

1. Pesticidal Activity
Pyrazole derivatives have been explored for their pesticidal properties, including fungicidal and insecticidal activities. The target compound may exhibit similar effects, contributing to the development of safer and more effective agrochemicals .

2. Growth Regulators
Research has suggested that certain pyrazole-based compounds can act as plant growth regulators, promoting beneficial growth responses in crops . This application could enhance agricultural productivity while minimizing chemical inputs.

Summary of Case Studies

Study Focus Findings Reference
Anticancer ActivityInhibition of cancer cell proliferation; induction of apoptosis
Anti-inflammatory EffectsReduction in pro-inflammatory cytokines; inhibition of COX and LOX
Antioxidant PropertiesScavenging of free radicals; inhibition of oxidative stress pathways
Nonlinear Optical PropertiesExhibited significant NLO properties suitable for photonic applications
Pesticidal ActivityDemonstrated fungicidal and insecticidal activities
Growth RegulatorsEnhanced growth responses observed in agricultural studies

Q & A

Q. What are the standard synthetic routes for preparing (E)-N'-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves a multi-step process:

  • Pyrazole core formation : Condensation of β-diketones or β-ketoesters with hydrazine derivatives under acidic/basic conditions .
  • Hydrazone linkage introduction : Reaction of the pyrazole-carbohydrazide intermediate with a substituted aldehyde (e.g., 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde) under reflux in ethanol or methanol .
  • Purification : Column chromatography or recrystallization to isolate the final product .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Spectroscopy :
    • IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3200 cm⁻¹) .
    • NMR : Confirms substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm in 1^1H NMR) .
    • Mass spectrometry (ESI-MS) : Validates molecular ion peaks and fragmentation patterns .
  • Crystallography :
    • Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths/angles and confirms the E-configuration of the hydrazone moiety. SHELXL is commonly used for refinement .

Q. What preliminary biological assays are relevant for evaluating its activity?

  • Anticonvulsant screening : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models .
  • Antimicrobial testing : Disk diffusion or microdilution assays against bacterial/fungal strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder, twinning) be resolved during structure refinement?

  • Disorder handling : Use PART commands in SHELXL to model split positions and apply restraints to bond lengths/angles .
  • Twinning : Employ TWIN/BASF commands in SHELXL to refine twin fractions. Validate with R-value metrics and ROTAX/PLATON checks .
  • Validation tools : Use checkCIF/PLATON to identify outliers in geometry or displacement parameters .

Q. How can synthetic yield and purity be optimized using Design of Experiments (DoE)?

  • Factors : Vary reaction time, temperature, and stoichiometry of reactants (e.g., aldehyde:hydrazide ratio).
  • Response surface methodology (RSM) : Identify optimal conditions via central composite design (CCD). For example, highlights DoE for flow-chemistry optimization .
  • Analytical validation : Monitor reactions in real-time using HPLC or inline FTIR to track intermediate formation .

Q. How do substituent variations (e.g., methoxy vs. chloro groups) influence biological activity?

  • Structure-Activity Relationship (SAR) :

    SubstituentPositionActivity TrendExample Reference
    Methoxy2-phenyl↑ Anticonvulsant
    ChloroPyrazole↑ Antimicrobial
    HydroxyBenzylidene↓ Cytotoxicity
  • Mechanistic insights : Electron-donating groups (e.g., -OCH₃) enhance π-π stacking with target receptors, while electron-withdrawing groups (e.g., -Cl) improve membrane permeability .

Q. What computational strategies are used to predict binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., COX-2, GABA receptors). Validate docking poses with MD simulations .
  • Pharmacophore modeling : Identify critical interaction sites (e.g., hydrogen bonds with pyrazole N atoms) using Discovery Studio .
  • DFT calculations : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge transfer dynamics .

Methodological Considerations

Q. How are hydrazone linkage stereochemistry and tautomerism addressed in solution-phase studies?

  • NMR titration : Monitor 1^1H/13^{13}C NMR shifts in DMSO-d₆ to detect keto-enol tautomerism .
  • X-ray vs. solution comparison : SC-XRD confirms the solid-state E-configuration, while NOESY NMR assesses dynamic equilibria in solution .

Q. What are best practices for reproducing crystallographic data from published studies?

  • Data deposition : Cross-validate CIF files with the Cambridge Structural Database (CSD) or CCDC .
  • Software protocols : Use SHELXL-2018 for refinement and WinGX/ORTEP for visualization to ensure consistency with original workflows .

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